molecular formula C7H13N B092205 1-Azaspiro[2.5]octane CAS No. 185-69-3

1-Azaspiro[2.5]octane

Cat. No.: B092205
CAS No.: 185-69-3
M. Wt: 111.18 g/mol
InChI Key: CBLWNEBYJOYFFX-UHFFFAOYSA-N
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Description

1-Azaspiro[2.5]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. It consists of a nitrogen atom incorporated into a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical properties, making it a compound of interest in various fields of research and industry.

Mechanism of Action

Target of Action

1-Azaspiro[2.5]octane, as one of N-H oxaziridines, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . These nucleophiles are the primary targets of this compound, and they play a significant role in various biochemical reactions.

Mode of Action

The compound interacts with its targets (N-, S-, C-, and O-nucleophiles) through electrophilic amination . This interaction leads to changes in the chemical structure of the targets, enabling them to participate in further biochemical reactions.

Biochemical Pathways

The exact biochemical pathways affected by 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely participates in amination reactions involving n-, s-, c-, and o-nucleophiles . These reactions could potentially influence a variety of biochemical pathways, depending on the specific nucleophiles involved.

Pharmacokinetics

The search results did not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The concentration of 1-azaspiro[25]octane in the product obtained by a microreaction system was much higher than that obtained by batch technology , suggesting that the method of synthesis could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely induces changes in the chemical structure of its target nucleophiles . These changes could potentially influence a variety of cellular processes, depending on the specific nucleophiles involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves strong exothermic reactions, massive gas release, and heterogeneous reaction . These factors can affect the controllability, efficiency, and safety of the reaction. Therefore, precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, is crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases significant amounts of gas, making it challenging to control in batch processes. To address these issues, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .

Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method involves the use of a microreaction system, which enhances the concentration of this compound in the product compared to traditional batch synthesis. The continuous-flow process ensures better control over reaction conditions and minimizes the risks associated with exothermic reactions .

Chemical Reactions Analysis

1-Azaspiro[2.5]octane undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically yield products with higher oxidation states.

Reduction:

  • Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are typically amines or other reduced derivatives.

Substitution:

  • The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups. Common reagents for these reactions include sodium halides or alcohols.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

1-Azaspiro[2.5]octane has a wide range of applications in scientific research:

Chemistry:

  • The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds. Its unique structure makes it valuable for creating complex molecular architectures.

Biology:

  • In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of pharmaceuticals and agrochemicals.

Medicine:

  • The compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry:

  • In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Comparison with Similar Compounds

1-Azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:

2-Azaspiro[3.4]octane:

1-Oxa-2-azaspiro[2.5]octane:

Uniqueness:

  • The uniqueness of this compound lies in its specific ring structure and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

1-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLWNEBYJOYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301642
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-69-3
Record name 1-Azaspiro[2.5]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the synthesis of 1-Azaspiro[2.5]octane?

A1: this compound, a specific type of spiroaziridine, can be synthesized by reacting secondary N-1-(2-chloroalkylidene)amines with lithium aluminum hydride (LAH). [] This method highlights a unique application of LAH in reducing specific imines to form strained cyclic structures like aziridines.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound possesses a unique structure where a three-membered aziridine ring is fused to a six-membered cyclohexane ring. This spirocyclic system creates ring strain within the aziridine moiety. [] Under specific gas chromatographic conditions, this ring strain facilitates a rearrangement reaction, leading to the formation of secondary N-1-(alkylidene)amines. []

Q3: Is there any structural information available for derivatives of this compound?

A3: Yes, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using X-ray diffraction. [] This derivative, with a bulky p-iodobenzenesulfonyl group attached to the nitrogen atom, exhibits a distinct spatial arrangement. The cyclohexane ring adopts a chair conformation, forming a dihedral angle of 97.1° with the aziridine ring. This information provides valuable insights into the conformational preferences and potential reactivity of similar this compound derivatives. []

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